Murraol

Description

Structure

3D Structure

Properties

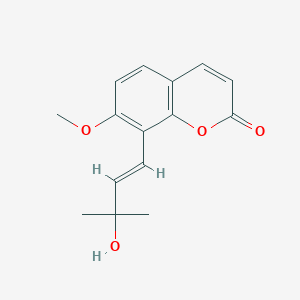

IUPAC Name |

8-[(E)-3-hydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-15(2,17)9-8-11-12(18-3)6-4-10-5-7-13(16)19-14(10)11/h4-9,17H,1-3H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKAWXCQYALXRL-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=CC1=C(C=CC2=C1OC(=O)C=C2)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Murraol: A Case Study of Auraptene from Murraya paniculata

Abstract

This technical guide provides a comprehensive examination of the chemical structure, isolation, and characterization of coumarins derived from the Murraya genus. The term "Murraol" does not correspond to a recognized compound in chemical literature; however, its etymology strongly suggests a natural product originating from a Murraya species. Given the prevalence of coumarins in this genus, this guide will focus on Auraptene , a well-characterized and biologically active 7-geranyloxycoumarin found in Murraya paniculata, as a representative case study. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and expert insights into the structural elucidation of this class of compounds.

Introduction: The Ambiguity of "Murraol" and the Rationale for Auraptene as a Surrogate

Initial searches for a chemical entity named "Murraol" in prominent chemical databases and scientific literature yielded no definitive results. The name itself strongly implies a connection to the plant genus Murraya, which belongs to the Rutaceae family.[1] This genus is a rich source of diverse secondary metabolites, with a significant number of identified compounds being alkaloids and coumarins.[1] The suffix "-ol" typically denotes an alcohol functional group, but it is also used more broadly in the trivial names of natural products.

Given the phytochemical profile of Murraya species, it is highly probable that "Murraol" is a trivial name, a misspelling, or a less common name for a known compound isolated from this genus. Murraya paniculata (commonly known as orange jasmine) is particularly known for its production of coumarins.[2][3] Therefore, this guide will proceed with a detailed exploration of a prominent and representative coumarin from M. paniculata: Auraptene (7-geranyloxycoumarin). The methodologies and principles discussed herein are broadly applicable to the isolation and structural elucidation of other coumarins from this genus and serve as a robust framework for natural product chemists.

Auraptene is a bioactive monoterpene coumarin that has been the subject of extensive research due to its interesting pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[4][5][6] Its well-documented spectroscopic and chemical data make it an ideal candidate for this in-depth guide.

Chemical Structure of Auraptene

Auraptene is a member of the coumarin class of compounds, characterized by a benzopyran-2-one core. Specifically, it is an ether derivative of umbelliferone, where the hydroxyl group at the 7-position is substituted with a geranyl group.[7]

-

Systematic Name: 7-[(2E)-3,7-dimethylocta-2,6-dienoxy]chromen-2-one[7]

-

Molecular Formula: C₁₉H₂₂O₃[7]

-

Molecular Weight: 298.38 g/mol

The structure of Auraptene contains a planar coumarin ring system and a flexible geranyloxy side chain. The stereochemistry of the geranyl group is typically in the trans or (E) configuration at the C2'-C3' double bond.[7]

2.1. Structural Diagram

The chemical structure of Auraptene is depicted below.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Natural coumarins from Murraya paniculata as mixed-type inhibitors of cholinesterases: In vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Review of Auraptene as an Anticancer Agent [frontiersin.org]

- 5. A review of the pharmacological and therapeutic effects of auraptene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Auraptene: a natural biologically active compound with multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Auraptene | C19H22O3 | CID 1550607 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Coumarins of Murraya: A Technical Guide to a Promising Family of Natural Compounds

Abstract

The genus Murraya, belonging to the Rutaceae family, is a rich reservoir of structurally diverse and biologically active secondary metabolites. Among these, the coumarins stand out as a significant class of compounds with demonstrated therapeutic potential. This technical guide provides an in-depth exploration of the coumarins derived from Murraya species, with a particular focus on their classification, biosynthesis, and pharmacological properties. This document is intended for researchers, scientists, and drug development professionals engaged in the field of natural product chemistry and pharmacology. We will delve into the intricate chemical structures that define this family, the biosynthetic pathways that give rise to their complexity, and the molecular mechanisms that underpin their biological effects, particularly their notable anti-inflammatory activities. Furthermore, this guide will furnish detailed experimental protocols for the isolation and structural elucidation of these compounds, offering a practical resource for laboratory investigation.

Introduction: The Rise of Murraya Coumarins

Natural products have historically been a cornerstone of drug discovery, providing a vast chemical diversity that has led to the development of numerous therapeutic agents. The genus Murraya, comprising species such as M. paniculata, M. alata, and M. exotica, has emerged as a prolific source of coumarins, a class of benzopyran-2-one derivatives. While the term "Murraol family" is not a formally recognized classification, the compound Murraol, an 8-prenylated coumarin from Murraya exotica, represents a prominent member of a broader family of structurally related compounds found within this genus. These coumarins have garnered significant scientific interest due to their wide spectrum of biological activities, including anti-inflammatory, cytotoxic, anti-HIV, and neuroprotective effects. This guide will provide a comprehensive scientific overview of this important class of natural products.

Classification of Murraya Coumarins: A Structurally Diverse Family

The coumarins isolated from Murraya species can be broadly classified based on their substitution patterns on the benzopyran-2-one core. This structural diversity is a key determinant of their biological activity.

-

Simple Coumarins: These are the basic coumarin skeleton with hydroxyl or methoxy substitutions.

-

Alkoxycoumarins: Characterized by the presence of one or more methoxy groups on the benzene ring.

-

Prenylated Coumarins: This is a significant and highly bioactive subgroup. The prenyl (a C5 isoprenoid unit) or geranyl (a C10 isoprenoid unit) group is typically attached at the C-6 or C-8 position of the coumarin nucleus. Murraol (8-[(E)-3-hydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one) is a classic example of a C-8 prenylated coumarin[1].

-

Furanocoumarins and Pyranocoumarins: These are formed by the cyclization of a prenyl side chain with a neighboring hydroxyl group, resulting in an additional furan or pyran ring.

-

Benzocoumarins: These possess an additional fused benzene ring, leading to a more complex polycyclic structure. For instance, muralatins A and B are rare 8-methylbenzo[h]coumarins isolated from Murraya alata[2].

-

Dimeric Coumarins: In some instances, two coumarin units can be linked together to form dimeric structures.

This classification provides a framework for understanding the structure-activity relationships within the Murraya coumarin family.

Biosynthesis: From Phenylpropanoids to Prenylated Complexity

The biosynthesis of Murraya coumarins begins with the general phenylpropanoid pathway, a fundamental metabolic route in higher plants.

The core coumarin skeleton is derived from phenylalanine. Through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), p-coumaroyl-CoA is formed. The key branching point towards coumarin biosynthesis is the ortho-hydroxylation of the cinnamic acid derivative, followed by trans/cis isomerization of the side chain and subsequent lactonization to form the characteristic benzopyran-2-one ring system. Umbelliferone (7-hydroxycoumarin) is a central intermediate in this pathway.

The structural diversity of Murraya coumarins arises from subsequent modification reactions, with prenylation being a particularly important step. Aromatic prenyltransferases (PTs) catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) unit to the coumarin nucleus, typically at the electron-rich C-6 or C-8 positions. This prenylation step is crucial for the enhanced biological activity of many Murraya coumarins. Further enzymatic modifications, such as hydroxylation, epoxidation, and cyclization, lead to the vast array of complex coumarins found in this genus.

Caption: General biosynthetic pathway of Murraya coumarins.

Biological Activities and Mechanisms of Action

Coumarins from Murraya species exhibit a remarkable range of pharmacological activities. The most extensively studied of these is their anti-inflammatory effect.

Anti-inflammatory Activity

Several coumarins from Murraya, including newly identified compounds like muralatins and murratins, have demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages[2][3]. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

The underlying mechanism of this anti-inflammatory action involves the modulation of key signaling pathways. A novel coumarin compound from Murraya, designated MC13, has been shown to inhibit neuroinflammation by targeting multiple signaling cascades[4]:

-

Inhibition of the TRAF6-TAK1-NF-κB Pathway: MC13 was found to decrease the interaction between TNF receptor-associated factor 6 (TRAF6) and TGF-β-activated kinase 1 (TAK1). This disruption prevents the downstream phosphorylation of IκB kinase (IKK) and the subsequent degradation of the inhibitor of κB (IκB). As a result, the nuclear translocation of the transcription factor NF-κB is inhibited. NF-κB is a master regulator of pro-inflammatory gene expression, including iNOS and cyclooxygenase-2 (COX-2).

-

Suppression of MAPK (p38/ERK) Signaling: The mitogen-activated protein kinase (MAPK) pathways, particularly the p38 and extracellular signal-regulated kinase (ERK) pathways, are also crucial in the inflammatory response. MC13 significantly down-regulated the phosphorylation of both p38 and ERK, thereby attenuating the inflammatory cascade[4].

-

Modulation of the Jak/Stat Pathway: The Janus kinase/signal transducer and activator of transcription (Jak/Stat) pathway is another important route for cytokine signaling. MC13 was shown to inhibit the Jak2-dependent phosphorylation and nuclear translocation of Stat1 and Stat3, further contributing to its anti-inflammatory profile[4].

Caption: Signaling pathways modulated by Murraya coumarins.

Cytotoxic and Anti-Cancer Activities

Several prenylated coumarins from Murraya species have demonstrated cytotoxic activity against various human cancer cell lines. For example, 4'-O-isobutyroylpeguangxienin from Murraya paniculata exhibited cytotoxicity against HL-60, A-549, SMMC-7721, MCF-7, and SW-480 cancer cells[4]. The mechanisms underlying their anti-cancer effects are multifaceted and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Other Biological Activities

Murraya coumarins have also been investigated for a range of other bioactivities:

-

Anti-HIV Activity: Certain prenylated coumarins have shown inhibitory activity against HIV-1 reverse transcriptase[5].

-

Cholinesterase Inhibition: Some 7-methoxy-8-substituted coumarins from Murraya paniculata have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential in the management of neurodegenerative diseases like Alzheimer's disease[6].

-

Antimicrobial Activity: Extracts of Murraya paniculata and some of its isolated coumarins have shown moderate antibacterial activity[7][8].

Quantitative Biological Activity Data

The following table summarizes the reported IC50 values for the anti-inflammatory and cytotoxic activities of selected coumarins from Murraya and related species.

| Compound | Biological Activity | Cell Line/Assay | IC50 (µM) | Source |

| Muralatin A | Anti-inflammatory (NO inhibition) | RAW 264.7 | 14.5 | [2] |

| Muralatin B | Anti-inflammatory (NO inhibition) | RAW 264.7 | 12.8 | [2] |

| Muralatin H | Anti-inflammatory (NO inhibition) | RAW 264.7 | 6.0 | [2] |

| 4'-O-isobutyroylpeguangxienin | Cytotoxicity | HL-60 | 15.9 | [4] |

| 4'-O-isobutyroylpeguangxienin | Cytotoxicity | A-549 | 23.2 | [4] |

| 4'-O-isobutyroylpeguangxienin | Cytotoxicity | SMMC-7721 | 18.5 | [4] |

| 4'-O-isobutyroylpeguangxienin | Cytotoxicity | MCF-7 | 21.7 | [4] |

| 4'-O-isobutyroylpeguangxienin | Cytotoxicity | SW-480 | 19.6 | [4] |

Experimental Protocols

The successful investigation of Murraya coumarins relies on robust and well-defined experimental procedures for their extraction, isolation, and structural characterization.

Bioassay-Guided Isolation and Purification of Prenylated Coumarins

This protocol outlines a general workflow for the isolation of bioactive coumarins from Murraya species, guided by an anti-inflammatory assay (e.g., inhibition of NO production).

Caption: Bioassay-guided isolation workflow for Murraya coumarins.

Step-by-Step Methodology:

-

Plant Material and Extraction:

-

Air-dry the leaves of the selected Murraya species at room temperature and grind them into a fine powder.

-

Macerate the powdered plant material with 95% ethanol or methanol at room temperature for an extended period (e.g., 3 x 72 hours), with periodic agitation.

-

Filter the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).

-

Concentrate each fraction to dryness.

-

-

Bioassay-Guided Fractionation:

-

Screen all fractions for their anti-inflammatory activity (e.g., inhibition of NO production in LPS-stimulated RAW 264.7 macrophages).

-

Select the most active fraction (often the EtOAc fraction) for further separation.

-

-

Chromatographic Separation:

-

Subject the active fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions with similar TLC profiles and re-evaluate their bioactivity.

-

Further purify the active sub-fractions using Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments and polymeric materials.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Perform final purification of the active fractions by preparative or semi-preparative reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of methanol and water or acetonitrile and water) to yield pure compounds.

-

Structural Elucidation

The structures of the isolated pure coumarins are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

-

Ultraviolet (UV) Spectroscopy: Helps to identify the coumarin chromophore.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., hydroxyl, carbonyl).

-

X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute configuration.

-

Circular Dichroism (CD) Spectroscopy: Used to determine the absolute configuration of chiral centers, often in conjunction with theoretical calculations.

Chemical Synthesis

The total synthesis of Murraya coumarins is an important area of research, as it allows for the confirmation of their structures, the exploration of structure-activity relationships, and the potential for large-scale production. The synthesis of prenylated coumarins often involves the following key reactions:

-

Pechmann Condensation: A classic method for synthesizing the coumarin core from a phenol and a β-ketoester in the presence of an acid catalyst.

-

Knoevenagel Condensation: The reaction of a salicylaldehyde with a compound containing an active methylene group to form the coumarin ring.

-

Wittig Reaction: Can be used to form the α,β-unsaturated ester system of the coumarin lactone ring.

-

Claisen Rearrangement: A powerful tool for the introduction of prenyl groups at the C-6 or C-8 positions. This involves the thermal rearrangement of an O-prenylated coumarin precursor.

-

Direct C-H Prenylation: More modern methods involve the direct catalytic C-H functionalization of the coumarin nucleus to introduce the prenyl moiety.

The synthesis of C-8 prenylated coumarins, such as those found in Murraya, often requires careful selection of starting materials and reaction conditions to achieve the desired regioselectivity.

Conclusion and Future Perspectives

The coumarins from the genus Murraya represent a fascinating and promising family of natural products. Their structural diversity, coupled with a wide range of significant biological activities, particularly their anti-inflammatory properties, makes them attractive candidates for further investigation in drug discovery and development. The elucidation of their mechanisms of action, involving the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, provides a solid foundation for their potential therapeutic applications.

Future research in this area should focus on several key aspects:

-

Exploration of Untapped Murraya Species: A systematic phytochemical investigation of less-studied Murraya species could lead to the discovery of novel coumarin structures with unique biological activities.

-

In-depth Mechanistic Studies: Further research is needed to fully unravel the molecular targets and signaling pathways of these coumarins to better understand their therapeutic potential and potential side effects.

-

Lead Optimization and Analogue Synthesis: The development of efficient synthetic strategies will enable the creation of libraries of Murraya coumarin analogues for structure-activity relationship studies, with the aim of optimizing their potency, selectivity, and pharmacokinetic properties.

-

Preclinical and Clinical Evaluation: Promising lead compounds should be advanced into preclinical and, eventually, clinical studies to evaluate their efficacy and safety in relevant disease models.

References

- Anti-Neuroinflammatory Effect of MC13, a Novel Coumarin Compound From Condiment Murraya, Through Inhibiting Lipopolysaccharide-Induced TRAF6-TAK1-NF-κB, P38/ERK MAPKS and Jak2-Stat1/Stat3 P

- Coumarins from Murraya paniculata (Rutaceae). Malaysian Journal of Analytical Sciences.

- Anti-inflammatory coumarin and benzocoumarin derivatives from Murraya alata.

- Isolation and structure elucidation of a new prenylcoumarin from Murraya paniculata var. omphalocarpa (Rutaceae). Chemical & Pharmaceutical Bulletin.

- Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling P

- Short Synthesis of 3‐Prenylcoumarins by an Unusual Prenylation.

- Synthesis of Altissimacoumarin D and Other Prenylated Coumarins and Their Ability to Reverse the Multidrug Resistance Phenotype in Candida albicans.

- IC50 values (µM) (SD < 10%) of the various tumor cells and normal fibroblasts MRC-5 treated with investigated compounds determined with MTT (■), CV (■) and SRB (■) assays (96 h).

- Isolation and Structure Elucidation of a New Prenylcoumarin from Murraya paniculata var. omphalocarpa (Rutaceae).

- Constituents of Murraya exotica L. Structure Elucidation of New Coumarins. Chemical & Pharmaceutical Bulletin.

- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies.

- Natural products targeting the MAPK-signaling pathway in cancer: overview.

- COUMARINS FROM MURRAYA PANICULATA (RUTACEAE). Malaysian Journal of Analytical Sciences.

- Natural coumarins from Murraya paniculata as mixed-type inhibitors of cholinesterases: In vitro and in silico investig

- Coumarins and flavonoid from Murraya paniculata (L.) Jack: Antibacterial and anti-inflammation activity. Journal of Applied Pharmaceutical Science.

- Microminutinin, a Fused Bis-Furan Coumarin from Murraya euchrestifolia, Exhibits Strong Broad-Spectrum Antifungal Activity by Disrupting Cell Membranes and Walls. Journal of Fungi.

- Bioactive prenylated coumarins as potential anti-inflammatory and anti-HIV agents from Clausena lenis. Bioorganic Chemistry.

- Coumarin derivatives from the leaves and twigs of Murraya exotica L.

- 7-Methoxy-8-Prenylated Coumarins from Murraya koenigii (Linn.) Spreng.

- Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflamm

- TRAF6 and TAK1 Contribute to SAMHD1-Mediated Negative Regulation of NF-κB Signaling. Journal of Virology.

- Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer. Frontiers in Pharmacology.

- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evalu

- IC 50 values (mean ± SD, [µM]) of synthesized complexes and cisplatin...

- Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines.

- Cytotoxic activity expressed as IC50 (µM) of myristicin and cisplatin...

- The TAK1-TRAF6 signalling pathway. Cytokine & Growth Factor Reviews.

- Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.

Sources

- 1. Paniculatin, a new coumarin from Murraya paniculata (L.) Jack - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 2. researchgate.net [researchgate.net]

- 3. Coumarin derivatives from the leaves and twigs of Murraya exotica L. and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Neuroinflammatory Effect of MC13, a Novel Coumarin Compound From Condiment Murraya, Through Inhibiting Lipopolysaccharide-Induced TRAF6-TAK1-NF-κB, P38/ERK MAPKS and Jak2-Stat1/Stat3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new coumarin from Murraya alata activates TRPV1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Natural coumarins from Murraya paniculata as mixed-type inhibitors of cholinesterases: In vitro and in silico investigations [frontiersin.org]

- 7. Synthesis of C-8 Prenylated and Angular 3-(1',1'-Dimethylallyl)coumarins | Publicación [silice.csic.es]

- 8. Coumarins and flavonoid from Murraya paniculata (L.) Jack: Antibacterial and anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isolation of Murraol: A Technical Guide to its Natural Sources and Extraction

Abstract

Murraol, a naturally occurring coumarin, has garnered interest within the scientific community for its potential biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources of Murraol and a detailed methodology for its extraction and isolation. By synthesizing established phytochemical techniques with a focus on causality and self-validating protocols, this document aims to serve as an authoritative resource for obtaining high-purity Murraol for further investigation.

Introduction to Murraol: A Promising Phytochemical

Murraol is a member of the coumarin class of secondary metabolites, a group of compounds widely distributed in the plant kingdom and known for their diverse pharmacological properties. The structural elucidation of Murraol reveals a prenylated coumarin scaffold, a feature often associated with enhanced biological activity. While research into the specific therapeutic potential of Murraol is ongoing, related compounds from the Murraya genus have demonstrated a range of effects, including anti-inflammatory, antimicrobial, and cytotoxic activities, underscoring the importance of efficient and reliable methods for its isolation.

This guide will first detail the known botanical sources of Murraol, followed by a step-by-step protocol for its extraction, purification, and characterization, grounded in established scientific literature.

Natural Provenance of Murraol

Murraol has been identified and isolated from the root bark of Murraya omphalocarpa , a plant species belonging to the Rutaceae family.[1][2][3] The genus Murraya is a rich source of coumarins and carbazole alkaloids, with numerous compounds having been isolated from various parts of these plants, including leaves, stems, and roots.[4][5][6] The concentration of Murraol may vary depending on geographical location, season of collection, and the age of the plant. Therefore, proper botanical identification and selection of plant material are critical first steps in the isolation process.

Table 1: Natural Source and Part of Murraol

| Compound | Plant Species | Family | Plant Part |

| Murraol | Murraya omphalocarpa | Rutaceae | Root Bark |

Extraction and Isolation of Murraol: A Methodological Workflow

The extraction and isolation of Murraol from Murraya omphalocarpa root bark is a multi-step process involving solvent extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of coumarins and alkaloids from Murraya species.

Rationale for Methodological Choices

The selection of solvents and chromatographic techniques is dictated by the physicochemical properties of Murraol. As a moderately polar coumarin, a sequential extraction with solvents of increasing polarity is employed to remove non-polar constituents (like fats and waxes) and then selectively extract the target compound. Column chromatography using silica gel is an effective method for separating compounds based on their polarity, making it ideal for the purification of Murraol from the crude extract.

Experimental Workflow Diagram

Caption: Overall workflow for the extraction and isolation of Murraol.

Detailed Experimental Protocol

Step 1: Preparation of Plant Material

-

Collect fresh root bark of Murraya omphalocarpa.

-

Thoroughly wash the root bark with tap water to remove soil and other debris.

-

Air-dry the washed bark in a well-ventilated area, protected from direct sunlight, for 7-10 days, or until it becomes brittle.

-

Grind the dried root bark into a fine powder using a mechanical grinder.

Step 2: Solvent Extraction

-

Macerate the powdered root bark (e.g., 1 kg) with petroleum ether (3 L) for 72 hours at room temperature with occasional shaking. This step is crucial for removing non-polar compounds.

-

Filter the mixture through a muslin cloth or filter paper. Discard the petroleum ether extract.

-

Air-dry the marc (the solid residue) to remove residual petroleum ether.

-

Macerate the defatted marc with chloroform (3 L) for 72 hours at room temperature with occasional shaking.

-

Filter the mixture and collect the chloroform extract.

-

Concentrate the chloroform extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Step 3: Chromatographic Purification

-

Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as hexane.

-

Adsorb the crude chloroform extract onto a small amount of silica gel to create a slurry.

-

Carefully load the slurry onto the top of the prepared column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions of the eluate (e.g., 50 mL each).

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v) and visualize the spots under UV light (254 nm and 365 nm). Murraol, being a coumarin, should exhibit fluorescence.

-

Pool the fractions that show a prominent spot corresponding to Murraol.

-

Concentrate the pooled fractions under reduced pressure.

-

Recrystallize the residue from a suitable solvent system (e.g., methanol or a mixture of chloroform and methanol) to obtain pure Murraol crystals.

Characterization and Validation of Murraol

To ensure the identity and purity of the isolated compound, a series of analytical techniques should be employed.

Physicochemical Properties

A summary of the known physicochemical properties of Murraol is presented below. The melting point of the isolated compound should be determined and compared with literature values.

Table 2: Physicochemical Properties of Murraol

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O₄ | PubChem CID 15593213[1] |

| Molecular Weight | 260.28 g/mol | PubChem CID 15593213[1] |

| IUPAC Name | 8-[(E)-3-hydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one | PubChem CID 15593213[1] |

| Melting Point | Not available in searched documents. Determination is recommended. |

Spectroscopic Analysis

The structure of the isolated Murraol should be confirmed by spectroscopic methods. The obtained data should be compared with reported values.

-

Ultraviolet (UV) Spectroscopy: In a suitable solvent like methanol, Murraol is expected to exhibit absorption maxima characteristic of the coumarin chromophore. A typical UV spectrum for a coumarin will show absorption bands in the range of 200-400 nm.

-

Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups, such as a hydroxyl group (-OH), a lactone carbonyl group (C=O), aromatic C=C bonds, and C-O ether linkages.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide detailed information about the chemical environment of each proton in the molecule, including the characteristic signals for the coumarin ring protons, the methoxy group, and the prenyl side chain.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the Murraol structure, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecular ion, which should correspond to the calculated mass for the molecular formula C₁₅H₁₆O₄. The fragmentation pattern can provide further structural information.

Purity Assessment

The purity of the isolated Murraol can be assessed by High-Performance Liquid Chromatography (HPLC). A single, sharp peak in the chromatogram under various detection wavelengths would indicate a high degree of purity.

Conclusion

This technical guide provides a comprehensive and actionable framework for the isolation of Murraol from its natural source, Murraya omphalocarpa. By following the detailed protocols for extraction, purification, and characterization, researchers can obtain high-purity Murraol for further investigation into its biological and pharmacological properties. The emphasis on the rationale behind each step and the inclusion of validation techniques are intended to ensure the reproducibility and reliability of the isolation process, thereby advancing the scientific understanding of this promising natural product.

References

-

PubChem. Murraol. National Center for Biotechnology Information. [Link]

- Mohanraj, V., Dhandapani, M., & Amirthaganesan, G. (2015). Extraction, Isolation, Characterization and DNA Binding Study of Carbazole Alkaloids from Murraya Koenigii (Curry Leaf). Journal of Environmental Nanotechnology, 4(2), 21-27.

- Razali, N., Awang, K., & Mukhtar, M. R. (2010). Coumarins from Murraya paniculata (Rutaceae). Malaysian Journal of Analytical Sciences, 14(1), 1-5.

- Yuan, W., et al. (2020). Coumarin derivatives from the leaves and twigs of Murraya exotica L. and their anti-inflammatory activities. Phytochemistry, 177, 112416.

- Kinoshita, T., & Shimada, M. (2002). Isolation and structure elucidation of a new prenylcoumarin from Murraya paniculata var. omphalocarpa (Rutaceae). Chemical & Pharmaceutical Bulletin, 50(1), 118-120.

- Fajriah, S., et al. (2023). Phytochemistry and Biological Activities of Murraya Species. Molecules, 28(15), 5897.

- Saeed, M., et al. (2016). Chemical constituents from stem barks and roots of Murraya koenigii (Rutaceae). Malaysian Journal of Analytical Sciences, 20(4), 924-931.

- Astuti, A. D., et al. (2021). Influence of Extraction on the Yield, Phytochemical, and LCMS Profile from Standardized Kemuning Leaf (Murraya paniculata (L.) Jack) Extract. Pharmacognosy Journal, 13(6).

- Ito, C., et al. (1998). Three New Carbazole Alkaloids from Murraya siamensis.

- Wu, T. S., et al. (2005). Bioactive Coumarins from the Leaves of Murraya omphalocarpa. Journal of the Chinese Chemical Society, 52(4), 831-836.

- Rahman, M. M., & Gray, A. I. (2005). A new carbazole alkaloid from Murraya koenigii.

- Chang, C. T., et al. (2012). Anti-inflammatory constituents from Murraya paniculata var. omphalocarpa. Fitoterapia, 83(5), 929-934.

Sources

An In-depth Technical Guide on the Biosynthesis of Murraol in Murraya paniculata

Audience: Researchers, scientists, and drug development professionals.

Abstract: Murraol, a prenylated coumarin isolated from Murraya paniculata (L.) Jack, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the discovery of novel related compounds. This guide provides a comprehensive overview of the proposed biosynthetic pathway of Murraol, grounded in the established principles of secondary metabolite synthesis in plants. We will delve into the precursor pathways, key enzymatic steps, and the experimental methodologies required to elucidate and validate this pathway. This document is intended to serve as a technical resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction: The Significance of Murraol and its Biosynthetic Origins

Murraya paniculata, commonly known as orange jasmine, is a rich source of diverse secondary metabolites, including a variety of coumarins.[1][2] Among these, Murraol, a C-8 prenylated coumarin, is of significant interest. The coumarin backbone, a derivative of benzo-α-pyrone, is known to confer a wide range of biological activities, and the addition of a prenyl group can significantly enhance these properties.[3][4] The elucidation of Murraol's biosynthetic pathway is not only of fundamental scientific interest but also opens avenues for its sustainable production through metabolic engineering and synthetic biology approaches.[5]

This guide will present the putative biosynthetic route to Murraol, commencing from primary metabolism and proceeding through the well-established shikimic acid and phenylpropanoid pathways, culminating in the specific tailoring steps that yield the final molecule.

The Proposed Biosynthetic Pathway of Murraol

The biosynthesis of Murraol is a multi-step process that begins with primary metabolites and involves a series of enzymatic transformations. The pathway can be conceptually divided into three main stages:

-

Formation of the Phenylpropanoid Precursor: Synthesis of p-coumaric acid via the shikimic acid and general phenylpropanoid pathways.

-

Formation of the Coumarin Scaffold: Hydroxylation and lactonization of the phenylpropanoid precursor to form the core coumarin structure, likely umbelliferone.

-

Tailoring and Prenylation: Modification of the coumarin scaffold, specifically prenylation, to yield Murraol.

Stage 1: The Shikimic Acid and Phenylpropanoid Pathways - Building the Foundation

The journey to Murraol begins with the shikimic acid pathway, a central route in plants and microorganisms for the production of aromatic amino acids.[6][7] This pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose-4-phosphate, into chorismate, which serves as a critical branch-point metabolite.[8] Chorismate is then converted to L-phenylalanine.

L-phenylalanine enters the general phenylpropanoid pathway, a pivotal route for the synthesis of a vast array of phenolic compounds in plants.[9][10] The initial and rate-limiting step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .[11] Subsequently, cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the para-position to yield p-coumaric acid.[12][13] This is then activated to its coenzyme A thioester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) .[11]

Stage 2: Formation of the Umbelliferone Scaffold - The Core of the Coumarin

The formation of the characteristic lactone ring of coumarins requires an ortho-hydroxylation of the cinnamic acid derivative.[13] In the case of umbelliferone (7-hydroxycoumarin), the immediate precursor is believed to be p-coumaroyl-CoA. The key enzymatic step is the 2'-hydroxylation of p-coumaroyl-CoA, catalyzed by p-coumaroyl CoA 2'-hydroxylase (C2'H) .[13] This hydroxylation facilitates a spontaneous or enzyme-assisted trans-cis isomerization of the side chain, followed by lactonization to form umbelliferone.[13] Umbelliferone is a common precursor for a wide variety of coumarins in the Rutaceae family.[3]

Stage 3: Prenylation - The Final Step to Murraol

The final and defining step in the biosynthesis of Murraol is the attachment of a prenyl group to the umbelliferone scaffold. This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs) .[6][14] These enzymes typically utilize dimethylallyl pyrophosphate (DMAPP) or its isomer, isopentenyl pyrophosphate (IPP), as the prenyl donor. Plant prenyltransferases often exhibit high substrate and regioselectivity.[6]

While the specific prenyltransferase responsible for Murraol biosynthesis in M. paniculata has not been definitively characterized, studies on the closely related species Murraya exotica have identified a prenyltransferase, MePT1, that catalyzes the C-geranylation of umbelliferone at the C-8 and C-6 positions.[15] This provides strong evidence for the existence of a similar C-prenyltransferase in M. paniculata that specifically attaches a prenyl group at the C-8 position of umbelliferone to form demethylsuberosin, which is then further modified to yield Murraol. The exact downstream modifications of the prenyl side chain to form the final structure of Murraol would likely involve oxidations and rearrangements catalyzed by cytochrome P450 monooxygenases and other tailoring enzymes.

Experimental Elucidation of the Murraol Biosynthetic Pathway

Validating the proposed biosynthetic pathway for Murraol requires a multi-faceted experimental approach, combining metabolomics, enzymology, and molecular biology.

Workflow for Pathway Elucidation

A general workflow for elucidating the biosynthetic pathway of a plant secondary metabolite like Murraol is depicted below. This iterative process involves identifying intermediates, characterizing the enzymes responsible for their conversion, and identifying the corresponding genes.

Detailed Experimental Protocols

Causality: The initial step in pathway elucidation is to isolate and identify the final product and potential intermediates from the plant source. A polarity-based fractionation approach is effective for separating different classes of compounds.[9]

-

Plant Material Preparation: Fresh or dried leaves and stems of Murraya paniculata are ground into a fine powder.

-

Solvent Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) to fractionate the metabolites.[16]

-

Chromatographic Separation: The ethyl acetate and methanol extracts, which are likely to contain coumarins, are subjected to column chromatography over silica gel.

-

Purification: Fractions containing compounds with UV absorbance characteristic of coumarins are further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

Compound Identification: The purity of the isolated compounds is assessed by analytical HPLC, and their structures are determined.

Causality: Unambiguous identification of isolated compounds is critical. A combination of Mass Spectrometry (MS) for determining molecular weight and formula, and Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the detailed chemical structure is the gold standard.[17]

-

Mass Spectrometry: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is used to determine the exact mass and molecular formula of the isolated compounds.[18]

-

NMR Spectroscopy: A suite of NMR experiments is performed:

-

¹H NMR: To determine the number and types of protons.

-

¹³C NMR: To determine the number and types of carbons.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and assemble the complete structure.[17]

-

-

Data Analysis: The spectral data are compared with literature values for known compounds or used for de novo structure elucidation of novel metabolites.

Causality: To confirm the function of the enzyme catalyzing the final prenylation step, an in vitro assay is required. This involves incubating the putative enzyme with the precursor (umbelliferone) and the prenyl donor (DMAPP) and detecting the formation of the product.

-

Enzyme Source:

-

Crude Microsomal Fraction: For initial activity screening, a microsomal fraction is prepared from M. paniculata tissues, as prenyltransferases are often membrane-bound.[19]

-

Heterologously Expressed Protein: Once a candidate gene is identified, it is cloned and expressed in a suitable host (e.g., E. coli or yeast) to obtain a pure, active enzyme.[20]

-

-

Assay Conditions: The reaction mixture contains:

-

Enzyme preparation

-

Umbelliferone (substrate)

-

DMAPP (prenyl donor)

-

Buffer (e.g., Tris-HCl) with appropriate pH and cofactors (e.g., Mg²⁺)

-

-

Reaction and Analysis:

-

The reaction is incubated at an optimal temperature (e.g., 30°C).

-

The reaction is stopped, and the products are extracted.

-

The formation of the prenylated product is detected and quantified by HPLC or LC-MS.[19]

-

Quantitative Data Summary

The experimental protocols described above would yield various quantitative data crucial for a complete understanding of the Murraol biosynthetic pathway. A summary of the types of data to be collected is presented in the table below.

| Data Type | Experimental Method | Significance |

| Metabolite Concentration | LC-MS | To determine the relative abundance of Murraol and its precursors in different plant tissues and under various conditions. |

| Enzyme Kinetics (Km, Vmax) | Enzymatic Assays | To characterize the substrate affinity and catalytic efficiency of the biosynthetic enzymes. |

| Gene Expression Levels | qRT-PCR, RNA-seq | To correlate the expression of candidate genes with the production of Murraol and its intermediates. |

Conclusion and Future Perspectives

This guide has outlined the proposed biosynthetic pathway of Murraol in Murraya paniculata, grounded in the established principles of plant secondary metabolism. The pathway proceeds from the shikimic acid and phenylpropanoid pathways to form a coumarin scaffold, which is subsequently prenylated. While the initial steps of this pathway are well-understood, the specific enzymes involved in the later, tailoring steps in M. paniculata remain to be definitively characterized. The experimental workflows and protocols detailed herein provide a roadmap for the complete elucidation of this pathway.

Future research should focus on the isolation and characterization of the specific prenyltransferase and any downstream modifying enzymes from M. paniculata. The identification of the corresponding genes will enable the heterologous production of Murraol and related compounds in microbial systems, paving the way for their sustainable supply for pharmacological research and potential therapeutic applications.

References

-

Bourgaud, F., Hehn, A., Larbat, R., Doerper, S., Gontier, E., Kellner, S., & Matern, U. (2006). Biosynthesis of coumarins in plants: a major pathway still to be unravelled for cytochrome P450 enzymes. Phytochemistry Reviews, 5(2-3), 293–308. [Link]

-

Ernst, M., Müller, M., & Yazaki, K. (2024). Catalytic mechanism underlying the regiospecificity of coumarin-substrate transmembrane prenyltransferases in Apiaceae. Plant and Cell Physiology, 65(1), 109-120. [Link]

-

Joshi, B., & Gohil, J. (2023). Solvent-driven metabolite profiling and its correlation with antioxidant and lipase inhibitory activities in Murraya paniculata. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]

-

Khanam, Z., Wen, C. S., & Bhat, I. U. H. (2024). Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures. Molecules, 29(4), 831. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Shikimate Pathway: The Role of Shikimic Acid. [Link]

-

Wang, Y., et al. (2020). Prenylated Coumarins from Heracleum stenopterum, Peucedanum praeruptorum, Clausena lansium, and Murraya paniculata. Molecules, 25(21), 5178. [Link]

-

Jones, W. P., & Kinghorn, A. D. (2012). Extraction of plant secondary metabolites. Methods in molecular biology (Clifton, N.J.), 864, 341–366. [Link]

-

Richards, T. A., & Croteau, R. B. (2018). The shikimate pathway: gateway to metabolic diversity. Phytochemistry Reviews, 17(1), 1-2. [Link]

-

Munakata, R., Inoue, T., Koeduka, T., Sasaki, K., Tsurumaru, Y., Sugiyama, A., Uto, Y., Hori, H., Azuma, J. I., & Yazaki, K. (2012). Characterization of coumarin-specific prenyltransferase activities in Citrus limon peel. Bioscience, biotechnology, and biochemistry, 76(7), 1389–1393. [Link]

-

Zhao, M., et al. (2021). The proposed biosynthetic pathways of coumarins in P. praeruptorum. [Link]

-

Fraser, C. M., & Chapple, C. (2011). The Phenylpropanoid Pathway in Arabidopsis. The Arabidopsis Book, 9, e0152. [Link]

-

Karamat, F., Olry, A., Munakata, R., Koeduka, T., Sugiyama, A., Paris, C., Hehn, A., Bourgaud, F., & Yazaki, K. (2014). A coumarin-specific prenyltransferase catalyzes the crucial biosynthetic reaction for furanocoumarin formation in parsley. The Plant journal : for cell and molecular biology, 77(4), 627–638. [Link]

-

Sharma, S., & Singh, R. (2022). A review on chemical composition and pharmacological properties of Murayya paniculata. The Pharma Innovation Journal, 11(12), 241-247. [Link]

-

Genovese, S., & Epifano, F. (2018). Prenylated Coumarins of the Genus Citrus: An Overview of the 2006- 2016 Literature Data. Current medicinal chemistry, 25(10), 1219–1229. [Link]

-

Yazaki, K., Sasaki, K., & Tsurumaru, Y. (2009). Prenylation of aromatic compounds, a key diversification of plant secondary metabolites. Phytochemistry, 70(15-16), 1739–1745. [Link]

-

Olennikov, D., Taraskin, V., & Chirikova, N. (2023). Recent advances in the biosynthesis of coumarin and its derivatives. Russian Journal of Plant Physiology, 70(3), 1-13. [Link]

-

Munakata, R., et al. (2021). Parallel evolution of UbiA superfamily proteins into aromatic O-prenyltransferases in plants. Proceedings of the National Academy of Sciences, 118(16), e2024237118. [Link]

-

Wikipedia. (2023). Phenylpropanoid. [Link]

-

ResearchGate. (n.d.). Prenylated Coumarins of the Genus Citrus: An Overview of the 2006- 2016 Literature Data. [Link]

-

New Journal of Chemistry. (2025). Show related. [Link]

-

Yang, H., et al. (2023). Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products. Journal of Integrative Plant Biology, 65(10), 2269-2292. [Link]

-

Yang, W., et al. (2022). Characterization of a coumarin C-/O-prenyltransferase and a quinolone C-prenyltransferase from Murraya exotica. Organic & Biomolecular Chemistry, 20(28), 5576-5583. [Link]

-

Pinto, D. C. G. A., et al. (2023). Synthesis of Altissimacoumarin D and Other Prenylated Coumarins and Their Ability to Reverse the Multidrug Resistance Phenotype in Candida albicans. International Journal of Molecular Sciences, 24(14), 11689. [Link]

-

Ng, M. K., et al. (2012). Pharmacological Properties and Chemical Constituents of Murraya paniculata (L.) Jack. Journal of Applied Pharmaceutical Science, 2(7), 1-10. [Link]

-

Borges, F., et al. (2022). Exploring coumarin potentialities: development of new enzymatic inhibitors based on the 6-methyl-3-carboxamidocoumarin scaffold. RSC Medicinal Chemistry, 13(10), 1225-1236. [Link]

-

Halliwell, B., & Ahluwalia, S. (1976). Hydroxylation of p-coumaric acid by horseradish peroxidase. The role of superoxide and hydroxyl radicals. The Biochemical journal, 153(3), 513–518. [Link]

-

Zou, H., et al. (2024). The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses. Frontiers in Plant Science, 15, 1373517. [Link]

-

Kinoshita, T., & Shimada, M. (2002). Isolation and structure elucidation of a new prenylcoumarin from Murraya paniculata var. omphalocarpa (Rutaceae). Chemical & pharmaceutical bulletin, 50(1), 118–120. [Link]

-

Raunio, H., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules, 25(13), 3043. [Link]

-

Yang, H., et al. (2023). Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products. Journal of Integrative Plant Biology. [Link]

-

Li, X., et al. (2023). Heterologous Biosynthesis of Prenylflavonoids in Escherichia coli Based on Fungus Screening of Prenyltransferases. ACS Omega, 8(26), 23659-23668. [Link]

-

Yohanes, B., et al. (2023). Phytochemistry and Biological Activities of Murraya Species. Molecules, 28(15), 5865. [Link]

-

Kumari, S., et al. (2024). Prioritization of the Secondary Metabolites for the Rapid Annotation Based on Liquid Chromatography-High Resolution Mass Spectrometry Assessment: Varanasine and Schroffanone from Murraya paniculata and Cytotoxic Evaluation. Journal of Proteome Research, 23(10), 4387-4398. [Link]

-

Nascimento, P. G. B. D., et al. (2021). Isolation and Identification of Prenylated Coumarins from the Species Flindersia brayleyana F.Muell (Rutaceae). Revista Virtual de Química, 13(5), 1123-1130. [Link]

-

Yang, H., et al. (2023). Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products. Journal of Integrative Plant Biology, 65(10), 2269-2292. [Link]

-

Halliwell, B., & Ahluwalia, S. (1976). Hydroxylation of p-coumaric acid by horseradish peroxidase. The role of superoxide and hydroxyl radicals. The Biochemical journal, 153(3), 513–518. [Link]

-

Vaughan, P. F., & Butt, V. S. (1969). The hydroxylation of p-coumaric acid by an enzyme from leaves of spinach beet (Beta vulgaris L.). The Biochemical journal, 113(1), 109–115. [Link]

-

Zhang, Y., et al. (2022). Metabolic Profile of C-Prenyl Coumarins Using Mass Spectrometry-Based Metabolomics. Molecules, 27(19), 6649. [Link]

-

Gerhards, D., et al. (2023). Enzymatic synthesis of bioactive quinolones and (thio)coumarins by fungal type III polyketide synthases. Angewandte Chemie International Edition, 62(11), e202216508. [Link]

-

Li, X., et al. (2023). Heterologous Biosynthesis of Prenylflavonoids in Escherichia coli Based on Fungus Screening of Prenyltransferases. ACS Omega, 8(26), 23659-23668. [Link]

-

Butelli, E., et al. (2019). Molecular differentiation of the Murraya paniculata Complex (Rutaceae: Aurantioideae: Aurantieae). PLoS One, 14(12), e0225685. [Link]

-

Dharavath, S., et al. (2023). Facile Synthesis of Novel Coumarin Derivatives, Antimicrobial Analysis, Enzyme Assay, Docking Study, ADMET Prediction and Toxicity Study. Chemistry & Biodiversity, 20(1), e202200871. [Link]

-

Sunil, J., et al. (2025). Comprehensive NMR Spectral Analysis and Prediction of Selected Coumarin Derivatives Using 1H, 13C, 2D-COSY, HSQC, and HMBC Techniques. Asian Journal of Medical Research and Health Sciences, 8(1), 1-15. [Link]

-

Heide, L., et al. (2005). Coumarin formation in novobiocin biosynthesis: beta-hydroxylation of the aminoacyl enzyme tyrosyl-S-NovH by a cytochrome P450 NovI. Chemistry & Biology, 12(3), 345-352. [Link]

Sources

- 1. biochemjournal.com [biochemjournal.com]

- 2. longdom.org [longdom.org]

- 3. Prenylated Coumarins from Heracleum stenopterum, Peucedanum praeruptorum, Clausena lansium, and Murraya paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. jipb.net [jipb.net]

- 6. Catalytic mechanism underlying the regiospecificity of coumarin-substrate transmembrane prenyltransferases in Apiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction of plant secondary metabolites. | Semantic Scholar [semanticscholar.org]

- 8. Extraction of Plant Secondary Metabolites | Springer Nature Experiments [experiments.springernature.com]

- 9. Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure Elucidation of Prenyl- and Geranyl-Substituted Coumarins in Gerbera piloselloides by NMR Spectroscopy, Electronic Circular Dichroism Calculations, and Single Crystal X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Transcriptomic and metabolomic insights into the antimicrobial mechanisms of Murraya paniculata (L.) Jack leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of pr… [ouci.dntb.gov.ua]

- 15. A Brief Review on Murraya paniculata (Orange Jasmine): pharmacognosy, phytochemistry and ethanomedicinal uses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extraction of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ajmrhs.org [ajmrhs.org]

- 18. scielo.br [scielo.br]

- 19. Characterization of coumarin-specific prenyltransferase activities in Citrus limon peel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Heterologous Biosynthesis of Prenylflavonoids in Escherichia coli Based on Fungus Screening of Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Elucidation of Furanocoumarins: A Case Study of Osthol

Abstract: The structural elucidation of natural products is a cornerstone of drug discovery and chemical biology. It requires a multi-faceted analytical approach where data from various spectroscopic techniques are integrated to assemble a complete molecular picture. This guide provides an in-depth, technical walkthrough of the spectroscopic analysis of Osthol, a bioactive furanocoumarin, serving as a representative model for this important class of compounds. We will delve into the interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale that transforms raw spectral data into a confirmed chemical structure.

Introduction: The Scientific Imperative for Structural Elucidation

Furanocoumarins are a class of organic compounds produced by a variety of plants, known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] A precise understanding of their chemical structure is the critical first step in understanding their mechanism of action, optimizing their therapeutic potential, and ensuring safety. While the target of this guide was initially a related compound, Murraol (C₁₅H₁₆O₄), a thorough literature search revealed a scarcity of detailed, publicly available spectroscopic data.[2] In contrast, the structurally similar and well-documented furanocoumarin, Osthol (C₁₅H₁₆O₃), provides a wealth of high-quality data, making it an ideal exemplar for demonstrating the principles of spectroscopic analysis.[3][4][5] This guide will therefore use Osthol to illustrate the rigorous, integrated workflow required for confident structure determination.

The core principle of structure elucidation is synergy. No single technique provides the complete picture. Instead, we treat each spectrum as a piece of a puzzle. Mass spectrometry gives us the molecular weight and formula, infrared spectroscopy reveals the functional groups present, and a suite of 1D and 2D NMR experiments allows us to map the atomic connectivity of the molecular skeleton.

Caption: Workflow for Spectroscopic Data Integration.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Experience: The first step in any unknown analysis is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard, but even nominal mass data, as from Electron Ionization (EI-MS), provides the molecular weight and critical fragmentation patterns. The choice of ionization method is key; EI is a "hard" technique that induces fragmentation, providing structural clues, while "soft" techniques like Electrospray Ionization (ESI) are better for preserving the molecular ion.[6]

An EI-MS spectrum of Osthol shows a molecular ion peak [M]⁺ at an m/z of 244, which corresponds to the molecular formula C₁₅H₁₆O₃.[3][4]

-

Degrees of Unsaturation: With the molecular formula, we can calculate the Degrees of Unsaturation (DoU) to understand the number of rings and/or double bonds present.

-

Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

-

For Osthol (C₁₅H₁₆O₃): DoU = 15 + 1 - (16/2) = 8

-

This high DoU value immediately suggests the presence of multiple rings and double bonds, characteristic of an aromatic system like a coumarin.

-

Trustworthiness: The fragmentation pattern provides a self-validating check on the proposed structure. For Osthol, a prominent fragment is observed at m/z 229, corresponding to the loss of a methyl group (-15 Da). Another key fragment at m/z 213 indicates the loss of a methoxy group (-31 Da), which strongly suggests its presence in the molecule.[3]

Table 1: Key Mass Spectrometry Data for Osthol

| m/z (Relative Intensity %) | Ion | Interpretation |

| 244 (100%) | [M]⁺ | Molecular Ion (Base Peak) |

| 229 (78%) | [M-CH₃]⁺ | Loss of a methyl radical |

| 213 (44%) | [M-OCH₃]⁺ | Loss of a methoxy radical |

| 201 (68%) | [M-C₃H₇]⁺ | Loss of an isopropyl fragment |

| 189 (60%) | [M-C₄H₇]⁺ | Loss of the prenyl side chain |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is unparalleled for the rapid identification of functional groups.[7][8] The spectrum is broadly divided into the functional group region (4000-1300 cm⁻¹) and the fingerprint region (<1300 cm⁻¹), which is unique to the molecule as a whole.[7] Our analysis focuses on the functional group region to identify the key architectural components of Osthol.

The IR spectrum of Osthol displays several characteristic absorption bands:[3][4]

-

~1717 cm⁻¹ (strong): This is a classic absorption for a C=O (carbonyl) stretch. Its position is indicative of an α,β-unsaturated ester (a lactone), which is the defining feature of the coumarin core.

-

~1604 & 1500 cm⁻¹ (medium): These peaks are characteristic of C=C stretching vibrations within an aromatic ring.

-

~1160 cm⁻¹ (strong): This absorption corresponds to C-O stretching, likely from the ester and the ether (methoxy) functionalities.

-

Above 3000 cm⁻¹: Absorptions in this region are typically from C-H stretches. In aromatic systems, these appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below.

Trustworthiness: The combination of a strong carbonyl absorption at ~1717 cm⁻¹ with aromatic C=C stretching peaks provides corroborating evidence for the coumarin skeleton suggested by the MS data. The absence of a broad O-H stretch (typically ~3200-3600 cm⁻¹) confirms that the third oxygen atom is not part of a hydroxyl group, consistent with a methoxy ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. We use a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments to piece together the structure atom by atom.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Analysis of Osthol ¹H NMR Spectrum (500 MHz, CDCl₃): [3]

-

δ 7.60 (1H, d, J=9.5 Hz): A doublet in the downfield region, typical of an aromatic/olefinic proton. The large coupling constant suggests a cis-olefinic relationship.

-

δ 7.30 (1H, d, J=8.0 Hz): A doublet characteristic of an aromatic proton coupled to one neighbor.

-

δ 6.80 (1H, d, J=8.0 Hz): Another aromatic doublet, coupled to the proton at 7.30 ppm.

-

δ 6.20 (1H, d, J=9.5 Hz): A doublet with the same large coupling as the proton at 7.60 ppm, confirming they are coupled partners on a double bond.

-

δ 5.25 (1H, t, J=7.3 Hz): A triplet in the olefinic region, indicating it's on a double bond and coupled to a CH₂ group. This is characteristic of the vinyl proton in a prenyl group.

-

δ 3.94 (3H, s): A sharp singlet integrating to three protons, a classic signal for a methoxy (-OCH₃) group.

-

δ 3.55 (2H, d, J=7.3 Hz): A doublet integrating to two protons, coupled to the vinyl proton at 5.25 ppm. This is the benzylic CH₂ of the prenyl group.

-

δ 1.86 (3H, s) & 1.69 (3H, s): Two singlets, each integrating to three protons, in the aliphatic region. These are the two non-equivalent methyl groups on the double bond of the prenyl side chain.

¹³C NMR & DEPT: Carbon Type Identification

The ¹³C NMR spectrum shows all unique carbon atoms in the molecule. The DEPT-135 experiment is then used to differentiate between CH₃, CH₂, and CH carbons.

Analysis of Osthol ¹³C NMR and DEPT-135 Spectra (125 MHz, CDCl₃): [3]

-

DEPT-135 Positive Signals (CH₃/CH): 144.19, 126.66, 121.57, 113.34, 107.78, 56.46, 26.20, 18.34 ppm.

-

DEPT-135 Negative Signal (CH₂): 22.34 ppm.

-

Signals Absent in DEPT (Quaternary Carbons): 161.78, 160.64, 153.22, 133.00, 118.32, 113.39 ppm.

This data confirms the presence of one CH₂ group, three CH₃ groups (one methoxy, two on the prenyl chain), five CH groups (aromatic/olefinic), and six quaternary carbons (including the carbonyl).

Table 2: ¹H and ¹³C NMR Data Assignment for Osthol

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | DEPT-135 |

| 2 | 161.78 | - | Cq |

| 3 | 113.34 | 6.20 (d, 9.5) | CH |

| 4 | 144.19 | 7.60 (d, 9.5) | CH |

| 4a | 113.39 | - | Cq |

| 5 | 126.66 | 7.30 (d, 8.0) | CH |

| 6 | 107.78 | 6.80 (d, 8.0) | CH |

| 7 | 160.64 | - | Cq |

| 8 | 118.32 | - | Cq |

| 8a | 153.22 | - | Cq |

| 1' | 22.34 | 3.55 (d, 7.3) | CH₂ |

| 2' | 121.57 | 5.25 (t, 7.3) | CH |

| 3' | 133.00 | - | Cq |

| 4' | 26.20 | 1.86 (s) | CH₃ |

| 5' | 18.34 | 1.69 (s) | CH₃ |

| 7-OCH₃ | 56.46 | 3.94 (s) | CH₃ |

2D NMR: Assembling the Puzzle

2D NMR experiments reveal through-bond correlations, allowing us to connect the individual protons and carbons into structural fragments.

COSY (Correlation Spectroscopy): This experiment shows ¹H-¹H coupling correlations, typically over two to three bonds. It's essential for identifying adjacent protons.

-

Key COSY Correlations:

-

H-3 (δ 6.20) ↔ H-4 (δ 7.60): Confirms the olefinic protons of the lactone ring.

-

H-5 (δ 7.30) ↔ H-6 (δ 6.80): Confirms the adjacent protons on the benzene ring.

-

H-1' (δ 3.55) ↔ H-2' (δ 5.25): Confirms the connectivity within the prenyl side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation). It is the definitive way to assign the chemical shifts of protonated carbons.

-

Key HSQC Correlations: This experiment directly links every proton signal in Table 2 to its corresponding carbon signal. For example, the proton at δ 6.20 correlates to the carbon at δ 113.34, assigning both to position 3.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for determining the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). This allows us to connect the fragments identified by COSY and to place quaternary carbons.

Caption: Key HMBC correlations for Osthol.

-

Key HMBC Correlations for Structural Assembly:

-

Connecting the Prenyl Group: The benzylic protons H-1' (δ 3.55) show a crucial correlation to the aromatic quaternary carbon C-8 (δ 118.32), definitively placing the prenyl side chain at this position.

-

Placing the Methoxy Group: The methoxy protons (δ 3.94) show a strong correlation to the quaternary carbon C-7 (δ 160.64), confirming its location.

-

Confirming the Coumarin Core: The proton H-5 (δ 7.30) correlates to C-4, C-7, and C-8a, linking the two rings. Similarly, H-4 (δ 7.60) correlates to the carbonyl carbon C-2 (δ 161.78), confirming the lactone structure.

-

Experimental Protocols

Trustworthiness: The reliability of spectroscopic data is wholly dependent on the rigor of the experimental procedure. The following are generalized but field-proven protocols for acquiring high-quality data for a natural product like Osthol.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent contains a reference standard like tetramethylsilane (TMS).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.[9]

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay (d1) of at least 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

-

DEPT-135 Acquisition: Use a standard DEPT-135 pulse sequence to differentiate carbon types.

-

2D NMR Acquisition (COSY, HSQC, HMBC): Use standard, gradient-selected (gCOSY, gHSQC, gHMBC) pulse sequences. Optimize the spectral width in both dimensions to cover all relevant signals. For HMBC, the long-range coupling delay should be optimized for an average J-coupling of ~8 Hz to observe typical ²J and ³J correlations.[10]

Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe, or a dilute solution in a volatile solvent (e.g., methanol, dichloromethane) if using a GC-MS system.[11]

-

Ionization: Use a standard electron ionization energy of 70 eV. This energy level is standard for inducing reproducible fragmentation patterns and for comparison with spectral libraries.[6]

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500) to ensure capture of the molecular ion and all significant fragments. A quadrupole or time-of-flight (TOF) analyzer is commonly used.[12]

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Grind a small amount of sample (~1 mg) with ~100 mg of dry, IR-grade potassium bromide (KBr) powder until a fine, homogenous mixture is obtained. Press the mixture into a transparent pellet using a hydraulic press.[13] Alternatively, for Attenuated Total Reflectance (ATR-IR), simply place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Place the sample (pellet or on the ATR crystal) in the instrument's sample compartment.

-

Background Scan: First, run a background spectrum of the empty sample compartment (or clean ATR crystal) to be subtracted from the sample spectrum.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]

Conclusion: From Spectra to Structure

By systematically integrating the data from MS, IR, and a full suite of NMR experiments, we have unambiguously confirmed the structure of Osthol.

-

MS established the molecular formula (C₁₅H₁₆O₃) and hinted at the presence of methoxy and prenyl groups through fragmentation.

-

IR confirmed the key functional groups: an α,β-unsaturated lactone, an aromatic ring, and C-O ether bonds, while ruling out others (like -OH).

-

¹H and ¹³C/DEPT NMR provided a complete inventory of all proton and carbon environments.

-

COSY connected adjacent protons, revealing distinct spin systems for the aromatic, olefinic, and prenyl fragments.

-

HSQC definitively linked each proton to its attached carbon.

-

HMBC served as the final linchpin, connecting all the isolated fragments through long-range correlations and confirming the placement of all substituents on the coumarin core.

This case study of Osthol exemplifies a robust, self-validating methodology that is fundamental to natural product chemistry and drug discovery. Each piece of data corroborates the others, leading to a final structure with a high degree of scientific confidence.

References

-

Sajjadi, S. E., et al. (2009). Isolation and identification of osthol from the fruits and essential oil composition of the leaves of Prangos asperula Boiss. ResearchGate. Available at: [Link]

-

Carneiro, F. C., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers in Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Structure of osthol and IR spectra as well as comparison of the data... Available at: [Link]

-

Zhou, J., et al. (2012). Isolation and identification of metabolites of osthole in rats. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Murraol. National Center for Biotechnology Information. Available at: [Link]

-

Zhang, N., et al. (2013). Investigation of the Biotransformation of Osthole by Liquid chromatography/tandem Mass Spectrometry. PubMed. Available at: [Link]

-

Frontiers in Chemistry. (2024). qNMR in natural products: practical approaches. Available at: [Link]

-

Breitmaier, E. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Helvetica Chimica Acta. Available at: [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - National Center for Biotechnology Information. Available at: [Link]

-

Hansen, P. E. (2021). NMR of Natural Products as Potential Drugs. MDPI. Available at: [Link]

-

Chemistry LibreTexts. (2022). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Available at: [Link]

-

ResearchGate. (n.d.). a FT-IR spectra for osthole, DL-menthol, and the DES (men-ost); b a... Available at: [Link]

-

ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

-

Biocompare.com. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

-

ACS Reagent Chemicals. (2017). Infrared Spectroscopy. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Available at: [Link]

-

Reynolds, W. F. (2013). Using NMR to identify and characterize natural products. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). LC-MS/MS analysis of osthenol and its metabolites. Extracted ion... Available at: [Link]

-

PubMed. (2009). Isolation and identification of metabolites of osthole in rats. Available at: [Link]

-

PubChem. (n.d.). Isomeranzin. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... Available at: [Link]

-

PROSPECTS. (n.d.). [No Title Available]. Available at: [Link]

-

SpectraBase. (n.d.). Osthole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available at: [Link]

-

The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. Available at: [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy Tutorial. Available at: [Link]

-

Michigan State University Chemistry. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

PubChem. (n.d.). 5,7-Dimethoxy-8-(3-methyl-2-oxo-butyl)chromen-2-one. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 7-Methoxy-8-(3-prop-1-en-2-yloxiran-2-yl)chromen-2-one. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 7-methoxy-8-(3-methyl-2-butenyl)-2H-chromene. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of a DL-menthol, b osthole, and c DES. Available at: [Link]

-